

# A Technical Guide to the Spectral Analysis of Methyl 2-hydroxy-5-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-5-nitrobenzoate

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This technical guide provides a comprehensive overview of the spectral data for **Methyl 2-hydroxy-5-nitrobenzoate**, a key chemical intermediate in various synthetic processes. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

# **Chemical Structure and Properties**

• IUPAC Name: Methyl 2-hydroxy-5-nitrobenzoate

Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>5</sub>[1][2]

Molecular Weight: 197.14 g/mol [1][2]

CAS Number: 17302-46-4[1][2]

• Appearance: White to pale cream or orange crystals or powder.

Melting Point: 113.0-119.0 °C

### **Predicted Spectral Data**

Due to the limited availability of experimentally derived spectra for **Methyl 2-hydroxy-5- nitrobenzoate** in public databases, the following tables summarize predicted data based on



established spectroscopic principles and data from structurally similar compounds.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5 - 11.5	Singlet	1H	Ar-OH
~8.8 - 9.0	Doublet	1H	H-6
~8.2 - 8.4	Doublet of Doublets	1H	H-4
~7.1 - 7.3	Doublet	1H	H-3
~3.9 - 4.0	Singlet	3H	-OCH₃

# Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment
~168 - 170	C=O (Ester)
~160 - 162	C2 (C-OH)
~140 - 142	C5 (C-NO <sub>2</sub> )
~128 - 130	C4
~125 - 127	C6
~118 - 120	C3
~115 - 117	C1
~52 - 54	-OCH₃

# **Table 3: Predicted IR Absorption Bands**



Wavenumber (cm⁻¹)	Intensity	Assignment
3200 - 3500	Broad	O-H stretch (phenolic)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (methyl)
1680 - 1720	Strong	C=O stretch (ester)
1580 - 1620	Strong	C=C stretch (aromatic)
1500 - 1550	Strong	N-O asymmetric stretch (nitro)
1330 - 1370	Strong	N-O symmetric stretch (nitro)
1200 - 1300	Strong	C-O stretch (ester)

# **Table 4: Predicted Mass Spectrometry Data**

Ionization Mode: Electrospray (ESI)

m/z	lon
198.0397	[M+H] <sup>+</sup>
220.0216	[M+Na]+
196.0251	[M-H] <sup>-</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectral data for an aromatic compound such as **Methyl 2-hydroxy-5-nitrobenzoate**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Weigh approximately 5-25 mg of the solid sample for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.[3]



- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
- Cap the NMR tube securely and ensure the sample is thoroughly mixed.
- Instrument Setup and Data Acquisition:
  - The NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).
  - The instrument is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to ensure homogeneity.
  - A standard one-pulse experiment is typically performed for both <sup>1</sup>H and <sup>13</sup>C NMR.
  - The spectral width is set to encompass all expected proton or carbon signals.
  - For <sup>13</sup>C NMR, proton decoupling is employed to simplify the spectrum.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
  - The fine powder mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.[5]
- Instrument Setup and Data Acquisition:
  - A background spectrum of a blank KBr pellet is recorded.
  - The sample pellet is placed in the sample holder of the FT-IR spectrometer.
  - The infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.



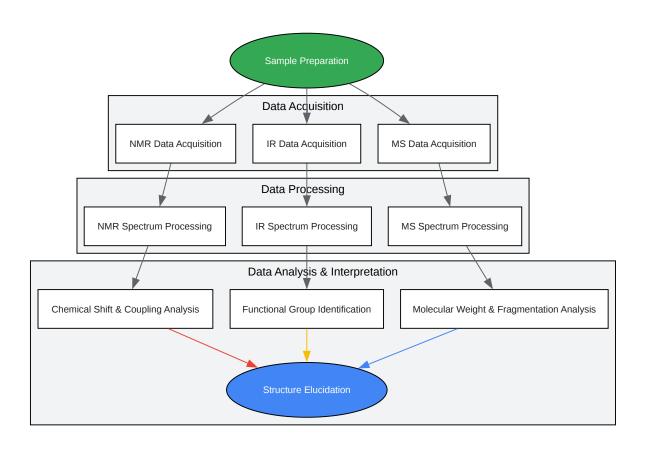
# **Mass Spectrometry (MS)**

- · Sample Preparation:
  - Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrument Setup and Data Acquisition:
  - The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
  - The sample is introduced into the ion source (e.g., Electrospray Ionization ESI).
  - The molecules are ionized, and the resulting ions are directed into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
  - The detector records the abundance of each ion, generating a mass spectrum.

### **Workflow for Spectral Data Analysis**

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.





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Caption: Workflow for Spectroscopic Analysis.

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